

# 2-Fluoro-4-morpholin-4-ylbenzaldehyde chemical properties.

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## Compound of Interest

**Compound Name:** 2-Fluoro-4-morpholin-4-ylbenzaldehyde

**Cat. No.:** B112771

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An In-depth Technical Guide on **2-Fluoro-4-morpholin-4-ylbenzaldehyde**

## Introduction

**2-Fluoro-4-morpholin-4-ylbenzaldehyde** is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and key technical data. The molecule incorporates a benzaldehyde core, a fluorine substituent, and a morpholine moiety. The morpholine ring is a common scaffold in biologically active compounds, often added to improve pharmacokinetic properties like water solubility and metabolic stability.<sup>[2]</sup> The fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it a valuable building block for drug development professionals.<sup>[1][2]</sup>

## Chemical and Physical Properties

**2-Fluoro-4-morpholin-4-ylbenzaldehyde** is a solid at room temperature.<sup>[3][4]</sup> Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position.

## Core Identifiers and Properties

The fundamental properties of the compound are summarized in the table below.

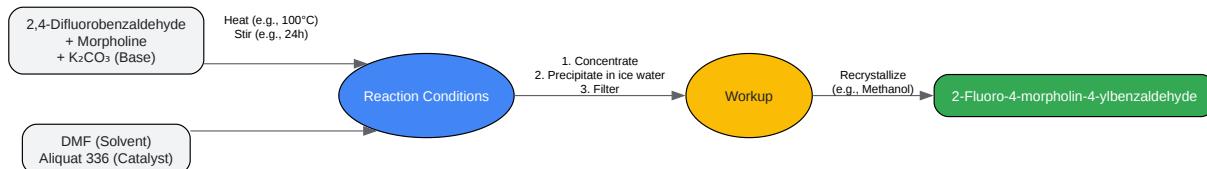
Property	Value	Source
CAS Number	554448-63-4	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FNO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	209.22 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	Solid	<a href="#">[3]</a> <a href="#">[4]</a>
Predicted Boiling Point	375.6 ± 42.0 °C	<a href="#">[3]</a>
Predicted Density	1.240 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	UEKCASSBRLOEDR-UHFFFAOYSA-N	<a href="#">[4]</a>
Canonical SMILES	Fc1cc(ccc1C=O)N2CCOCC2	<a href="#">[4]</a>

## Synthesis Protocol

A plausible and efficient method for the synthesis of **2-Fluoro-4-morpholin-4-ylbenzaldehyde** is via nucleophilic aromatic substitution of a difluorinated precursor. The following protocol is based on a well-established procedure for the synthesis of analogous morpholinobenzaldehydes.[\[6\]](#)

## Reaction Scheme

The logical workflow for the synthesis is outlined below.



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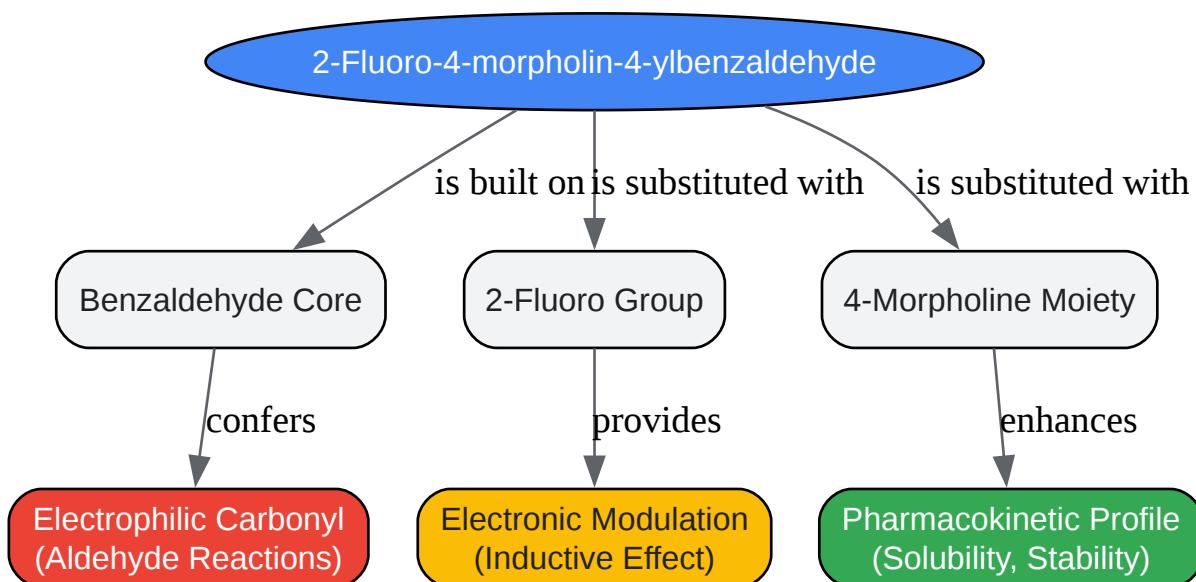
Caption: Synthetic workflow for **2-Fluoro-4-morpholin-4-ylbenzaldehyde**.

## Experimental Procedure

- Reaction Setup: In a dry reaction flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).<sup>[6]</sup> Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.<sup>[6]</sup>
- Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100°C) for approximately 24 hours.<sup>[6]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.<sup>[6]</sup>
- Precipitation: Slowly pour the concentrated residue into ice water and let it stand, ideally overnight, to allow the product to precipitate.<sup>[6]</sup>
- Purification: Collect the precipitated solid by filtration, wash it with water, and then recrystallize from a suitable solvent like methanol to yield the purified **2-Fluoro-4-morpholin-4-ylbenzaldehyde**.<sup>[6]</sup>

## Spectroscopic and Reactivity Profile

The structural features of the molecule give rise to a characteristic spectroscopic signature. The logical relationship between the molecule's components and its properties is illustrated below.



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Caption: Structural components and their influence on chemical properties.

## Expected Spectroscopic Data

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons (doublets and multiplets, ~6.5-7.8 ppm, showing coupling with the fluorine atom), and two triplets for the morpholine ring protons (~3.3 and ~3.8 ppm).
- $^{13}\text{C}$  NMR: Characteristic signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with observable C-F coupling constants), and the carbons of the morpholine ring.
- IR Spectroscopy: Key absorption bands are anticipated for the aldehyde C=O stretch (around 1680-1700  $\text{cm}^{-1}$ ), the aromatic C=C stretching, the C-F bond, and the C-N bond of the morpholine ring.
- Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 209.22.

## Safety, Handling, and Storage

## Hazard Identification

While specific toxicological data for this compound is limited, related benzaldehydes and fluorinated compounds require careful handling.[7][8] General GHS classifications for similar aldehydes include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[9]

## Handling and PPE

- Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][12]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[11]

## Storage

- Conditions: Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[3][11] The recommended storage temperature is between 2-8°C.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11]
- Container: Keep the container tightly closed.[10][11]

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